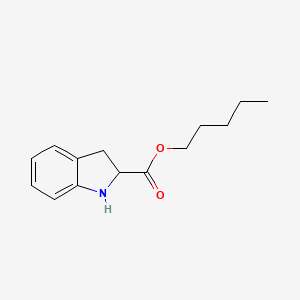
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a pyridine ring, which is substituted with an amino group at the 5-position and a chlorine atom at the 6-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE typically involves the following steps:
Nitration: The starting material, 2-chloropyridine, is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The resulting 5-amino-6-chloropyridine is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of 5-amino-6-chloropyridine-2-carboxylic acid.
Scientific Research Applications
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chlorine substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL (5-AMINO-6-BROMOPYRIDIN-2-YL)ACETATE: Similar structure with a bromine atom instead of chlorine.
ETHYL (5-AMINO-6-FLUOROPYRIDIN-2-YL)ACETATE: Similar structure with a fluorine atom instead of chlorine.
ETHYL (5-AMINO-6-METHYLPYRIDIN-2-YL)ACETATE: Similar structure with a methyl group instead of chlorine.
Uniqueness
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine substituent can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-(5-amino-6-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-8(13)5-6-3-4-7(11)9(10)12-6/h3-4H,2,5,11H2,1H3 |
InChI Key |
RNZJPZQLYBBZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[4-(dimethylphosphoryl)phenyl]pyrimidin-4-amine](/img/structure/B8290151.png)
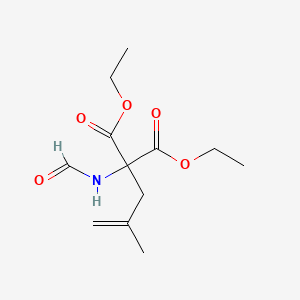
![3,4-Epoxy-3,4-dihydro-2,2-dimethyl-6-nitro-2H-benzo[b]pyran](/img/structure/B8290164.png)
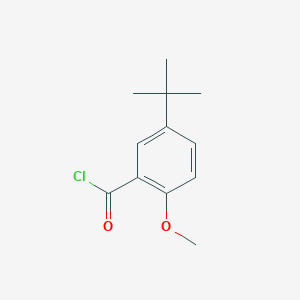
![6-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B8290173.png)
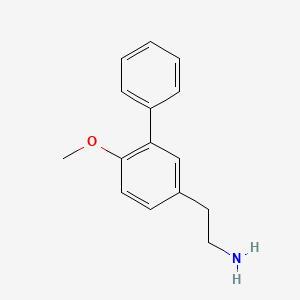
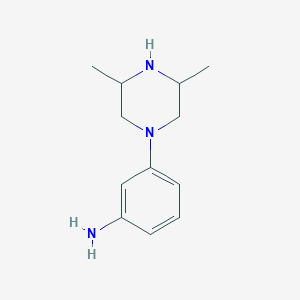
![3-[(1-Methylethyl)thio]benzo[b]thiophene-2-carboxylic acid](/img/structure/B8290218.png)
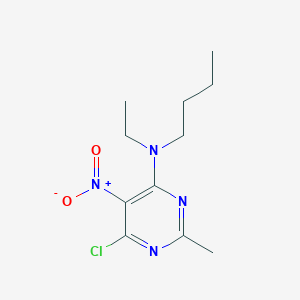
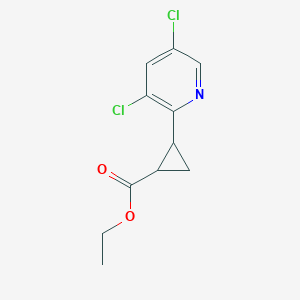
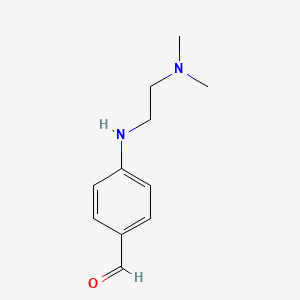
![Benzo[c][1,8]naphthyridin-6-amine](/img/structure/B8290243.png)
![2-[4-(Pyridin-3-ylmethyl)phenyl]acetonitrile](/img/structure/B8290247.png)
